molecular formula C23H19N3O5 B2631219 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034260-48-3

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2631219
CAS RN: 2034260-48-3
M. Wt: 417.421
InChI Key: CZMMABUJTOSTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is known for its unique chemical structure and has been studied extensively for its various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of novel compounds with the core structure of chromene and quinazoline diones, employing various chemical reactions to achieve complex derivatives for potential applications in scientific research. For example, a study by Halim and Ibrahim (2021) detailed the synthesis of a novel compound involving chromene and thiazolo pyridine dione derivatives through chemical transformation and spectral data analysis, providing insights into their vibrational spectral analysis and electronic absorption properties (Halim & Ibrahim, 2021).

Molecular Docking and Anticancer Studies

Another significant application is in the domain of molecular docking and anticancer studies, where derivatives of the mentioned compound have been synthesized and evaluated for their potential anticancer activities. Ghani, Elmorsy, and Ibrahim (2022) synthesized chromeno[4,3-b]pyridine derivatives and conducted computational ADME, Lipinski's analysis, and molecular docking studies to evaluate their anticancer activities against breast cancer cell lines, highlighting the oxolone moiety as a critical feature for interaction (Ghani, Elmorsy, & Ibrahim, 2022).

Antimicrobial and Pharmacological Activities

The antimicrobial and pharmacological activities of synthesized derivatives have also been a focus. Studies have demonstrated the synthesis of chromene-based compounds with potential antimicrobial properties against various bacterial and fungal strains, indicating the broad scope of application in designing new antimicrobial agents (Vidule, 2011).

Synthesis Methods and Catalytic Systems

Efficient synthesis methods and catalytic systems for producing derivatives of this compound have been developed, such as the use of piperidine and molecular iodine dual-catalyst systems for the synthesis of coumarin-bearing quinazolinone derivatives. These methods emphasize good yields, mild reaction conditions, and easy purification processes, highlighting the compound's versatility in chemical synthesis (Alizadeh, Ghanbaripour, & Zhu, 2014).

properties

IUPAC Name

3-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c27-18-13-20(31-19-8-4-2-6-16(18)19)22(29)25-11-9-14(10-12-25)26-21(28)15-5-1-3-7-17(15)24-23(26)30/h1-8,13-14H,9-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMMABUJTOSTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.